Amiton

Toxicology Chemical Warfare Agent LD50

Amiton (VG, CAS 78-53-5) is an organophosphorothioate compound belonging to the V-series of nerve agents, characterized by a P-S-C linkage that confers enhanced environmental persistence relative to G-series agents. It was originally developed as an acaricide and insecticide under the trade name Tetram, exhibiting high acute mammalian toxicity via oral (rat LD50 3–9 mg/kg) and dermal (rat LD50 2 mg/kg) routes.

Molecular Formula C10H24NO3PS
Molecular Weight 269.34 g/mol
CAS No. 78-53-5
Cat. No. B1196955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiton
CAS78-53-5
Synonymsamiton
amiton oxalate (1:1)
O,O-diethyl S-(diethylaminoethyl) phosphorothiolate
Molecular FormulaC10H24NO3PS
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCN(CC)CCSP(=O)(OCC)OCC
InChIInChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3
InChIKeyPJISLFCKHOHLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHighly soluble in water and most organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Amiton (78-53-5) Technical Baseline: V-Series Organophosphorothioate Nerve Agent & Acaricide


Amiton (VG, CAS 78-53-5) is an organophosphorothioate compound belonging to the V-series of nerve agents, characterized by a P-S-C linkage that confers enhanced environmental persistence relative to G-series agents [1]. It was originally developed as an acaricide and insecticide under the trade name Tetram, exhibiting high acute mammalian toxicity via oral (rat LD50 3–9 mg/kg) and dermal (rat LD50 2 mg/kg) routes [2]. Amiton functions as an irreversible inhibitor of acetylcholinesterase (AChE), with in vitro inhibition kinetics comparable to other highly toxic organophosphates [3].

Amiton (78-53-5) Procurement Risk: Why In-Class Analogs Cannot Be Directly Substituted


Although Amiton shares a common mechanism of action with other organophosphorus (OP) AChE inhibitors, substitution with generic OP standards fails due to quantitatively distinct differences in (i) species-specific insecticidal vs. acaricidal selectivity [1], (ii) P-S bond resistance to enzymatic hydrolysis impacting environmental fate studies [2], and (iii) structural-specific degradation kinetics in oxidative bioremediation systems [3]. These parameters critically affect experimental reproducibility in toxicology, environmental fate modeling, and decontamination research, where Amiton's exact physicochemical and biological properties are the dependent variables. The following quantitative evidence clarifies precisely where Amiton diverges from its closest comparators.

Amiton (78-53-5) Quantitative Differentiation: Head-to-Head Evidence vs. VX, Sarin, and Parathion


Comparative Mammalian Toxicity: Amiton Exhibits 10-Fold Lower Potency than VX, Equivalent to Sarin

Amiton's acute mammalian toxicity, as measured by intravenous LD50, is approximately one-tenth that of VX and comparable to sarin [1]. This positions Amiton as an intermediate reference standard in V-series toxicity studies, distinct from the extreme potency of VX but more toxic than many classical OP pesticides.

Toxicology Chemical Warfare Agent LD50

Pest Selectivity Profile: Amiton Displays Superior Acaricidal Activity Relative to Parathion, with Reduced Insecticidal Potency

Comparative bioassays against agricultural pests demonstrate that Amiton is significantly less toxic to many insect species compared to parathion, but exhibits markedly higher toxicity to acarid pests such as the spider mite Tetranychus telarius [1]. This differential selectivity profile is a key differentiator from broad-spectrum OP insecticides.

Acaricide Insecticide Selectivity

Enzymatic Oxidative Degradation Kinetics: DiPr-Amiton (Analog) Exhibits 17% Slower Degradation than VX by Fungal Laccase

In studies of oxidative biodegradation using purified laccase from Pleurotus ostreatus with ABTS mediator, the Amiton analog diisopropyl-Amiton (DiPr-Amiton) exhibited a specific degradation rate (k_sp) of 1833 nmol min⁻¹ mg⁻¹, compared to 2200 nmol min⁻¹ mg⁻¹ for VX [1]. This 17% lower degradation rate highlights structural influences on enzymatic oxidation efficiency.

Bioremediation Decontamination Enzymatic Degradation

Plasma Stability and In Vivo Persistence: Amiton Demonstrates High Stability in Human Plasma, Implicating Prolonged Toxicokinetics

In vitro hydrolysis studies in human plasma reveal that Amiton, like other V-series organophosphorothioates, exhibits high stability, with minimal hydrolytic degradation observed over the experimental timeframe [1]. This contrasts with G-series agents (e.g., sarin, soman) which undergo more rapid enzymatic hydrolysis, and has direct implications for the duration of poisoning and treatment window.

Toxicokinetics Plasma Stability In Vitro Metabolism

Regulatory Classification: Amiton is Schedule 2 Under the CWC, Distinct from Schedule 1 VX and Sarin

Unlike VX and sarin, which are listed in Schedule 1 of the Chemical Weapons Convention (CWC) due to their high potential for use as chemical weapons with limited peaceful applications, Amiton is classified under Schedule 2 [1]. This regulatory distinction reflects its historical use as a pesticide and its relatively lower toxicity, which directly impacts procurement, handling, and reporting requirements for research institutions.

Chemical Weapons Convention Regulatory Compliance Schedule 2

Acute Oral Toxicity in Rats: Amiton (9 mg/kg) is More Potent than Parathion (13 mg/kg) but Less Potent than VX (~0.1 mg/kg)

The oral LD50 of Amiton in male albino rats is 9 mg/kg [1], placing its acute oral toxicity between that of the agricultural insecticide parathion (LD50 ~13 mg/kg) and the more potent VX (LD50 ~0.1 mg/kg) [2]. This intermediate toxicity profile makes Amiton a useful reference standard for calibrating in vivo toxicity assays and antidote efficacy studies.

Toxicology Oral LD50 Rat

Amiton (78-53-5) Application Scenarios: Where Quantitative Differentiation Drives Experimental Value


Calibration Standard for In Vitro AChE Inhibition Assays Spanning V-Series and OP Pesticide Potencies

Amiton's intermediate inhibitory potency and high plasma stability [1] make it an ideal calibration standard for in vitro acetylcholinesterase inhibition assays. Its potency bridges the gap between highly toxic VX and moderately toxic OP pesticides like parathion, enabling construction of broad-range dose-response curves without requiring multiple highly regulated Schedule 1 agents. This is particularly valuable for screening novel reactivators and evaluating cross-resistance patterns in OP-exposed populations.

Environmental Fate and Bioremediation Studies Leveraging Distinct P-S Bond Hydrolysis Resistance

The P-S-C linkage in Amiton confers enhanced resistance to enzymatic hydrolysis compared to P-O or P-F bonded organophosphates [2]. This property makes Amiton a valuable model compound for investigating long-term environmental persistence of V-series agents and for validating oxidative bioremediation strategies. The quantitative degradation kinetics established for DiPr-Amiton (1833 nmol min⁻¹ mg⁻¹) [3] provide a benchmark for comparing enzymatic decontamination efficacy across different fungal laccase systems and mediator conditions.

Selective Acaricide Research and Structure-Activity Relationship (SAR) Studies of V-Series Scaffolds

Amiton's unique selectivity profile—high acaricidal activity against Tetranychus telarius with reduced insecticidal potency compared to parathion [4]—offers a valuable starting point for structure-activity relationship (SAR) studies aimed at deciphering the molecular determinants of pest selectivity among organophosphorothioates. Researchers can utilize Amiton as a scaffold to explore how modifications to the aminoalkyl side chain influence species-specific toxicity, informing the design of selective pest control agents or safer chemical probes for neuroscience research.

Regulatory Compliance Training and Method Validation for Schedule 2 Chemical Weapons Convention Analytes

Due to its Schedule 2 classification under the CWC [5], Amiton serves as a legally accessible surrogate for developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) intended for detection and identification of V-series nerve agents. Its use in proficiency testing and inter-laboratory comparisons enables forensic and verification laboratories to maintain operational readiness without the stringent security and reporting requirements associated with Schedule 1 compounds like VX. Validated methods for Amiton recovery from concrete, paint, rubber, and soil matrices are already established [6], facilitating method transfer and harmonization.

Technical Documentation Hub

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